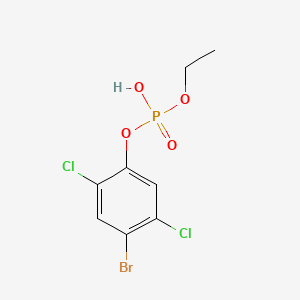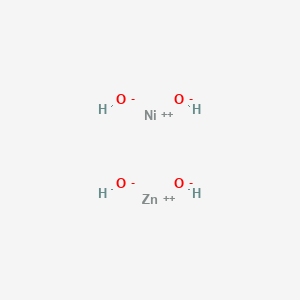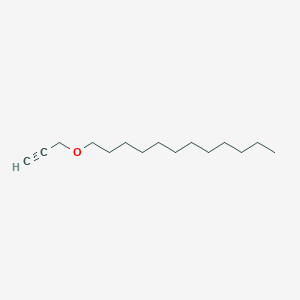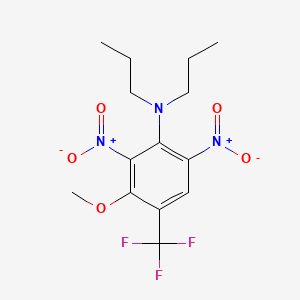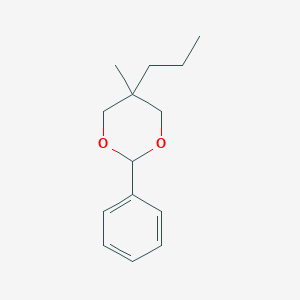
5-Methyl-2-phenyl-5-propyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-phenyl-5-propyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
5-Methyl-2-phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, to drive the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
5-Methyl-2-phenyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-Methyl-2-phenyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It serves as a reactive intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of insecticides and anti-foaming agents.
作用機序
The mechanism by which 5-Methyl-2-phenyl-5-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The dioxane ring can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
類似化合物との比較
Similar Compounds
Uniqueness
5-Methyl-2-phenyl-5-propyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions.
特性
CAS番号 |
41277-91-2 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
5-methyl-2-phenyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-3-9-14(2)10-15-13(16-11-14)12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 |
InChIキー |
CCCPRXFUVJKNBH-UHFFFAOYSA-N |
正規SMILES |
CCCC1(COC(OC1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



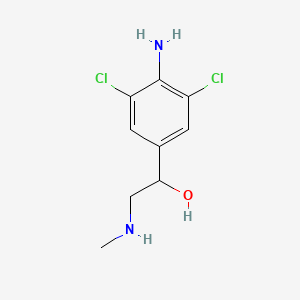
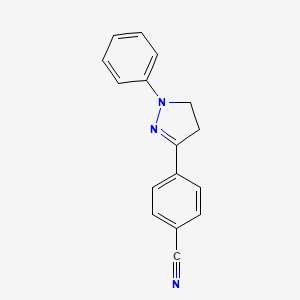
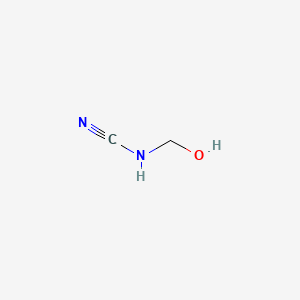

![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
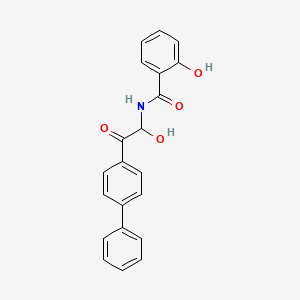

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)

